molecular formula C17H18N2O2 B7338686 1-methyl-6-oxo-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyridine-3-carboxamide

1-methyl-6-oxo-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyridine-3-carboxamide

Cat. No.: B7338686
M. Wt: 282.34 g/mol
InChI Key: DVAAIPLFMBVJFI-HUUCEWRRSA-N
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Description

1-methyl-6-oxo-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyridine-3-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. Also known as JDTic, this compound is a kappa opioid receptor antagonist, which means that it blocks the effects of kappa opioid receptors in the brain. In

Mechanism of Action

JDTic works by blocking the effects of kappa opioid receptors in the brain. Kappa opioid receptors are known to play a role in a variety of physiological processes, including pain perception, stress response, and addiction. By blocking the effects of these receptors, JDTic can alter these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
JDTic has been shown to have a variety of biochemical and physiological effects. In animal studies, JDTic has been found to reduce drug-seeking behavior and prevent relapse in models of addiction. It has also been shown to have antidepressant effects and reduce pain perception. Additionally, JDTic has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of JDTic is its high selectivity for kappa opioid receptors. This makes it an ideal tool for studying the effects of kappa opioid receptor activation. Additionally, JDTic has been found to have a long duration of action, which makes it useful for studying long-term effects. However, one of the limitations of JDTic is its limited solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on JDTic. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. Additionally, there is ongoing research on the development of new kappa opioid receptor antagonists that may have improved properties compared to JDTic. Finally, there is interest in exploring the potential use of JDTic in the treatment of inflammatory conditions and other diseases.

Synthesis Methods

The synthesis of JDTic involves a multistep process that begins with the reaction of 2-phenylcyclopropylamine with 3-pyridinecarboxylic acid. The resulting intermediate is then subjected to a series of reactions that involve the addition of various reagents, such as acetic anhydride and sodium hydroxide. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

JDTic has been studied extensively for its potential applications in various fields, including drug addiction, depression, and pain management. One of the most significant areas of research has been its use as a tool to study the kappa opioid receptor system. JDTic has been found to be a highly selective kappa opioid receptor antagonist, which makes it an ideal tool for studying the effects of kappa opioid receptor activation.

Properties

IUPAC Name

1-methyl-6-oxo-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-19-11-13(7-8-16(19)20)17(21)18-10-14-9-15(14)12-5-3-2-4-6-12/h2-8,11,14-15H,9-10H2,1H3,(H,18,21)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAAIPLFMBVJFI-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)NCC2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=CC1=O)C(=O)NC[C@H]2C[C@@H]2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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